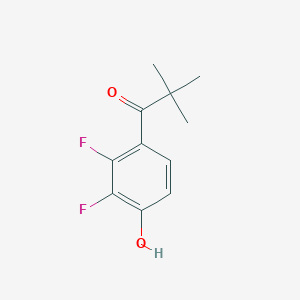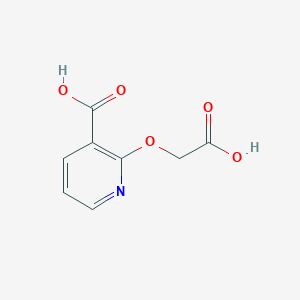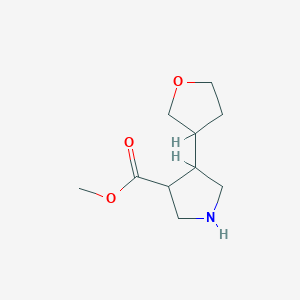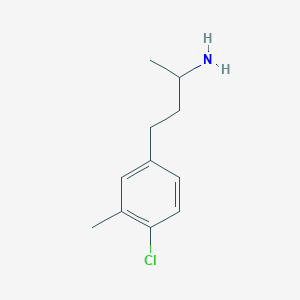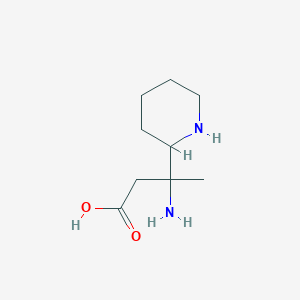
3-Amino-3-(piperidin-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(piperidin-2-yl)butanoic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(piperidin-2-yl)butanoic acid typically involves the formation of the piperidine ring followed by the introduction of the amino and butanoic acid groups. Common synthetic methods include:
Hydrogenation: Using cobalt, ruthenium, or nickel-based nanocatalysts to hydrogenate pyridine derivatives.
Cyclization: Forming the piperidine ring through cyclization reactions.
Amination: Introducing the amino group through amination reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on optimizing yield and cost-effectiveness. These methods may include:
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(piperidin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the piperidine ring or other functional groups.
Substitution: Substitution of the amino or carboxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
3-Amino-3-(piperidin-2-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(piperidin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
3-Amino-3-(piperidin-2-yl)butanoic acid can be compared with other similar compounds, such as:
Piperidine Derivatives: Including substituted piperidines, spiropiperidines, and piperidinones.
Amino Acids: Such as 3-Amino-3-(piperidin-2-yl)propanoic acid and 3-Amino-3-(piperidin-2-yl)pentanoic acid.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
3-amino-3-piperidin-2-ylbutanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-9(10,6-8(12)13)7-4-2-3-5-11-7/h7,11H,2-6,10H2,1H3,(H,12,13) |
Clé InChI |
STKMHCSFNYJEHP-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)(C1CCCCN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




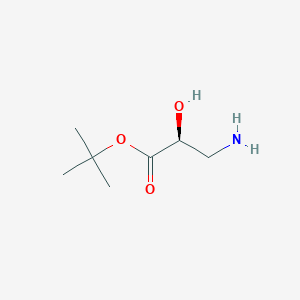
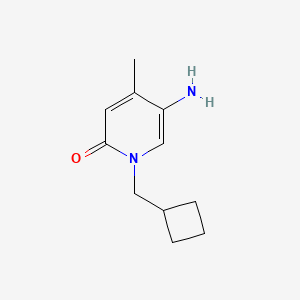

![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
![6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15273567.png)
